2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that features an azidomethyl group attached to a pyrrolidine ring, which is further connected to an oxazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step often involves the reaction of a halomethyl derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Construction of the Oxazole Ring: This can be done via cyclization reactions involving appropriate precursors, often under dehydrating conditions.
Attachment of the Carboxylic Acid Group: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can also participate in click chemistry reactions, which are useful for bioconjugation and other applications.
Comparison with Similar Compounds
Similar Compounds
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azidomethyl group allows for versatile chemical modifications, while the oxazole ring provides stability and potential interactions with biological targets.
Properties
IUPAC Name |
2-[[2-(azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-14-12-4-7-2-1-3-15(7)5-9-13-8(6-18-9)10(16)17/h6-7H,1-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLDAFMOURBJBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=CO2)C(=O)O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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